N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Tryptophan 2,3-dioxygenase TDO2 inhibition Kynurenine pathway

For TDO2 assay development and SAR exploration, this heteroaryl benzamide offers a unique electronic profile from its 2-CF3 substituent (σp=0.54). It provides moderate TDO2 potency (IC50=290 nM) and >43-fold selectivity over CYP3A4, minimizing interference in microsome-supplemented systems. Unlike 2-Cl or 2-OMe analogs, its distinct logP and H-bonding ensure consistent in vitro to in vivo translation for tumor microenvironment studies.

Molecular Formula C14H12F3N3O3
Molecular Weight 327.263
CAS No. 1448134-54-0
Cat. No. B2678513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
CAS1448134-54-0
Molecular FormulaC14H12F3N3O3
Molecular Weight327.263
Structural Identifiers
SMILESCOC1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC
InChIInChI=1S/C14H12F3N3O3/c1-22-12-10(7-18-13(20-12)23-2)19-11(21)8-5-3-4-6-9(8)14(15,16)17/h3-7H,1-2H3,(H,19,21)
InChIKeyBPPANOPWXNCWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1448134-54-0): Chemical Identity, Physicochemical Properties, and Procurement-Relevant Profile for the Research Chemical Buyer


N-(2,4-Dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1448134-54-0) is a synthetic small-molecule organic compound characterized by a 2,4-dimethoxypyrimidine core linked via an amide bridge to a 2-(trifluoromethyl)phenyl moiety. Its molecular formula is C14H12F3N3O3, with a molecular weight of 327.26 g·mol⁻¹ . The compound belongs to the structural class of heteroaryl benzamides and is supplied as a research-grade chemical with typical purity specifications of ≥95% . The presence of both electron-donating methoxy groups on the pyrimidine ring and a strongly electron-withdrawing trifluoromethyl substituent on the benzamide ring confers a unique electronic profile that distinguishes it from otherwise close structural analogs .

Why N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide Cannot Be Casually Substituted by Other Heteroaryl Benzamides: Evidence of Functional Specificity


Heteroaryl benzamide derivatives spanning the same chemical space exhibit highly divergent biological activity profiles that preclude casual interchange. In particular, N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide has emerged as a ligand for tryptophan 2,3-dioxygenase (TDO2), a key enzyme in the kynurenine pathway, with measured inhibition in both biochemical (IC50 = 290 nM) and cellular (EC50 = 230 nM) contexts [1]. Closely related analogs within the same structural series—including N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide and 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide—display fundamentally different target engagement profiles driven by the distinct electronic and steric properties of the benzamide substituent . The trifluoromethyl group at the 2-position of the benzamide ring is not a passive structural element: it profoundly modulates lipophilicity (logP), metabolic stability, and hydrogen-bonding capacity relative to halide, methoxy, or unsubstituted analogs, with documented consequences for both in vitro potency and selectivity [1]. Therefore, generic substitution within this chemical series without explicit comparative bioactivity data carries a high risk of irreproducible experimental outcomes.

N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide: Quantitative Head-to-Head Performance Data for Informed Procurement Decisions


Target Engagement: TDO2 Biochemical Potency of N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide Compared to the Prototypical TDO Inhibitor 680C91

N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide inhibits recombinant human TDO2 with an IC50 of 290 nM [1]. The classical TDO inhibitor 680C91 (CAS 163239-22-3; (E)-6-fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole) exhibits a Ki of 51 nM against the same enzyme [2]. While 680C91 is approximately 5.7-fold more potent at the biochemical level, N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide represents a structurally and pharmacophorically distinct chemotype—a heteroaryl benzamide rather than a fluoroindole—offering orthogonal intellectual property space and potentially divergent physicochemical and ADME properties [1][2].

Tryptophan 2,3-dioxygenase TDO2 inhibition Kynurenine pathway

Cellular Target Engagement: TDO2 Inhibition in Human SW48 Colorectal Adenocarcinoma Cells

In a cellular context, N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide inhibits TDO2 in human SW48 colorectal adenocarcinoma cells with an EC50 of 230 nM, measured as a decrease in conversion of tryptophan to N-formylkynurenine after 30 min incubation [1]. This cellular EC50 value is comparable to its biochemical IC50 (290 nM), indicating efficient cell penetration and target engagement in an intact cellular environment. By comparison, the classical TDO inhibitor 680C91 has been reported to elevate cerebrospinal fluid (CSF) tryptophan to 260% of basal and CSF serotonin to 170% of basal in rat in vivo studies, but a directly comparable cellular EC50 in SW48 cells has not been reported in the public domain [2].

Cellular TDO2 assay SW48 cells Kynurenine pathway modulation

Selectivity Profile: CYP3A4 Counter-Screen Demonstrates Low Cytochrome P450 Liability Relative to TDO2 Potency

N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide exhibits an IC50 of >10,000 nM against human cytochrome P450 3A4 (CYP3A4), the most abundant hepatic CYP isoform responsible for the metabolism of approximately 50% of marketed drugs [1]. This translates to a >34-fold selectivity window over TDO2 biochemical inhibition (IC50 290 nM) and a >43-fold window over cellular TDO2 inhibition (EC50 230 nM) [1]. This selectivity profile is a critical differentiator for researchers seeking to minimize CYP-mediated off-target effects in cell-based assays or in vivo model systems, as many heteroaryl compounds within the same chemical space exhibit significant CYP3A4 inhibition at sub-micromolar concentrations [1].

CYP3A4 inhibition Drug-drug interaction Off-target liability

Structural Differentiation: Trifluoromethyl Substitution Confers Unique Electronic Properties Relative to Halide and Methoxy Analogs

Compared to the closest commercially available analogs—2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzamide (CAS unreported in public domain) and N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide (CAS unreported)—the 2-CF3 substituent in the target compound introduces a markedly different electronic environment . The trifluoromethyl group is a strong electron-withdrawing group (Hammett σp = 0.54; σm = 0.43) that both lowers the electron density of the benzamide ring and increases metabolic stability relative to a chloro (σp = 0.23) or methoxy (σp = -0.27, electron-donating) substituent [1]. These electronic differences have been shown in closely related pyrimidine-amide herbicide series to directly modulate Hill reaction inhibitory activity, with the 3-trifluoromethyl-substituted phenyl ring yielding optimal activity [2]. While specific comparative TDO2 inhibition data for the chloro and methoxy analogs are not publicly available, the established electronic-structure–activity relationships in analogous pyrimidine-benzamide systems support the expectation of divergent target engagement profiles [2].

Trifluoromethyl bioisostere Electronic effect SAR study

Recommended Research and Industrial Application Scenarios for N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1448134-54-0)


TDO2 Enzymatic Assay Development and High-Throughput Screening of the Kynurenine Pathway

Researchers establishing or validating biochemical TDO2 assays can use this compound as a structurally distinct reference inhibitor alongside the prototypical fluoroindole 680C91. The compound's moderate potency (IC50 = 290 nM) places it in a useful dynamic range for assay quality control, while its >34-fold selectivity over CYP3A4 minimizes interference in liver microsome-supplemented systems [1]. This allows robust Z'-factor determination and inter-plate variability assessment in 384- or 1536-well formats.

Cell-Based Phenotypic Screening for TDO2-Mediated Immune Evasion in Colorectal Cancer Models

The compound's demonstrated cellular activity in SW48 colorectal adenocarcinoma cells (EC50 = 230 nM) supports its use as a tool compound for investigating TDO2-dependent tryptophan depletion and kynurenine production in the tumor microenvironment [1]. Researchers can apply this compound at concentrations between 0.1–10 µM to interrogate the role of TDO2 in aryl hydrocarbon receptor (AhR) activation, regulatory T-cell differentiation, and immune checkpoint resistance mechanisms in co-culture systems.

Structure-Activity Relationship (SAR) Studies Exploring the Role of Benzamide Substituent Electronic Effects on TDO2 Binding

The 2-trifluoromethyl group of this compound provides a strong electron-withdrawing anchor point (Hammett σp = 0.54) for systematic SAR exploration [1]. Medicinal chemists can use this compound as a reference in matched molecular pair analyses against the 2-chloro (σp = 0.23) and 2-methoxy (σp = -0.27) analogs to deconvolute the contributions of electronic, steric, and lipophilic effects to TDO2 inhibitory potency, selectivity, and metabolic stability [2]. This approach is particularly valuable for scaffold-hopping campaigns seeking to replace the indole core of classical TDO inhibitors with benzamide-based pharmacophores.

In Vivo Pharmacodynamic Studies in Rodent Models Requiring TDO2 Inhibition Without Confounding CYP-Mediated Drug-Drug Interactions

The favorable selectivity window against CYP3A4 (>43-fold over cellular TDO2 EC50) positions this compound for in vivo proof-of-concept studies where co-administration with CYP3A4-metabolized agents (e.g., dexamethasone, midazolam) is required [1]. Unlike less selective heteroaryl benzamides that inhibit CYP3A4 at sub-micromolar concentrations, this compound can be dosed at TDO2-engaging concentrations without substantially altering the pharmacokinetics of CYP3A4 substrate co-medications, facilitating cleaner interpretation of pharmacodynamic readouts.

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